3-氯-4-(吡啶-3-氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloro-4-(pyridin-3-yloxy)aniline” is a chemical compound with the molecular formula C11H9ClN2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

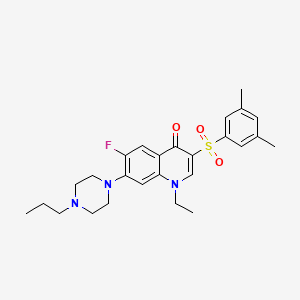

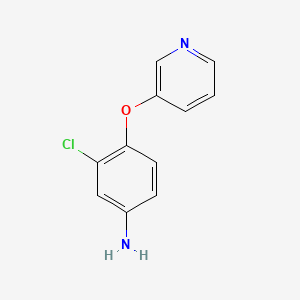

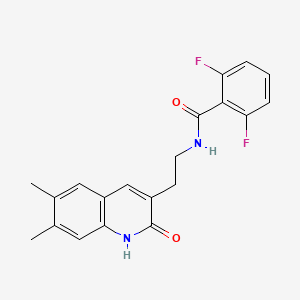

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(pyridin-3-yloxy)aniline” can be represented by the SMILES stringNC1=CC=C(C=C1)OC2=CC=CN=C2 . This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) and a pyridine group (a benzene ring with a nitrogen atom), connected by an oxygen atom.

科学研究应用

Antitumor Activity

“3-Chloro-4-(pyridin-3-yloxy)aniline” has been found to have significant antitumor activity . A series of derivatives of this compound were synthesized and biologically evaluated for their antitumor activities . Among all the compounds, the antitumor activity of one derivative (referred to as 7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Anti-proliferation Effects

The compound 7k, a derivative of “3-Chloro-4-(pyridin-3-yloxy)aniline”, displayed significant anti-proliferation effects on K-562 cells . This suggests its potential use in inhibiting the proliferation of cancer cells.

Anti-migration Effects

In addition to its anti-proliferation effects, compound 7k also showed significant anti-migration effects on K-562 cells . This indicates its potential role in preventing the spread of cancer cells.

Anti-invasion Effects

Compound 7k also demonstrated significant anti-invasion effects on K-562 cells . This suggests its potential use in preventing cancer cells from invading surrounding tissues.

Interaction with BCR-ABL Kinase

Molecular docking studies showed that compound 7k could interact with BCR-ABL kinase . BCR-ABL kinase is a protein that is often overactive in certain types of leukemia, so this interaction suggests a potential therapeutic application for leukemia.

Drug Candidate for Personalized Cancer Therapy

Given its antitumor, anti-proliferation, anti-migration, and anti-invasion effects, as well as its interaction with BCR-ABL kinase, compound 7k can be considered as an antitumor drug candidate . It deserves to be further investigated for personalized cancer therapy.

Molecular Simulation Visualizations

“3-Chloro-4-(pyridin-3-yloxy)aniline” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . This can help researchers better understand the molecular structure and interactions of this compound.

安全和危害

“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .

作用机制

Target of Action

The primary target of 3-Chloro-4-(pyridin-3-yloxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in the proliferation and survival of certain cancer cells, making it a key target for antitumor drugs .

Mode of Action

3-Chloro-4-(pyridin-3-yloxy)aniline interacts with the BCR-ABL kinase, inhibiting its activity . This inhibition disrupts the kinase’s role in promoting cell proliferation and survival, leading to anti-proliferative, anti-migration, and anti-invasion effects .

Biochemical Pathways

These could include pathways related to cell cycle regulation, apoptosis, and cell migration .

Pharmacokinetics

The pharmacokinetic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . These properties may impact the compound’s bioavailability and interactions with other drugs.

Result of Action

The result of 3-Chloro-4-(pyridin-3-yloxy)aniline’s action is significant anti-proliferative, anti-migration, and anti-invasion effects on cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Action Environment

The action of 3-Chloro-4-(pyridin-3-yloxy)aniline can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes, could potentially affect the compound’s metabolism and efficacy .

属性

IUPAC Name |

3-chloro-4-pyridin-3-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHJCGBQPHGZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene](/img/structure/B2482481.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)